BI-853520 was developed as part of research into targeted cancer therapies focusing on the inhibition of focal adhesion kinase, which is overexpressed in various malignancies. The compound has been classified under small molecule inhibitors specifically targeting kinases involved in cancer progression and metastasis. The development process included extensive biochemical assays to evaluate its potency and selectivity against various kinases, confirming its high specificity for focal adhesion kinase over others like proline-rich tyrosine kinase 2.
The synthesis of BI-853520 involves multiple steps that begin with the formation of the 2-Anilino-4-benzylaminopyrimidine scaffold. Key steps include:
The synthetic route has been optimized to enhance yield and reduce by-products, ensuring that the compound meets the necessary pharmacological standards for clinical evaluation.
The molecular structure of BI-853520 can be described as follows:
X-ray crystallography has provided insights into its binding mode, revealing strong interactions with key residues in the active site of focal adhesion kinase.
BI-853520 primarily participates in competitive inhibition reactions where it binds to the active site of focal adhesion kinase, preventing ATP from binding. This action leads to:
The compound has demonstrated significant efficacy in preclinical models, showing tumor growth inhibition across various cancer types.
The mechanism of action for BI-853520 involves several key steps:
Pharmacodynamic studies have indicated that the efficacy of BI-853520 correlates with E-cadherin expression levels in tumors, suggesting a potential biomarker for sensitivity to treatment.
BI-853520 exhibits several notable physical and chemical properties:
These properties are critical for its formulation into drug delivery systems suitable for clinical use.
BI-853520 is primarily investigated for its therapeutic potential in oncology:
BI 853520 belongs to the 2-aminophenyl-4-phenoxypyrimidine class of compounds, engineered for high-affinity binding to FAK's ATP-binding pocket. The pyrimidine core serves as a privileged scaffold, forming critical hydrogen bonds with the kinase hinge region. Specifically:
This binding mode displaces ATP and prevents tyrosine phosphorylation, effectively halting FAK's catalytic activity at sub-nanomolar concentrations (IC50 = 1 nM in enzymatic assays) [1].
BI 853520 exhibits exceptional selectivity for FAK over the closely related kinase PYK2 (PTK2B) and other tyrosine kinases:
Table 1: Selectivity Profile of BI 853520 in Kinase Inhibition
Kinase | IC50 (nM) | Selectivity Ratio (vs. FAK) |
---|---|---|
FAK | 1 | 1 |
PYK2 | >50,000 | >50,000 |
FER | 900 | 900 |
FES | 1,040 | 1,040 |
SRC | >10,000 | >10,000 |
BI 853520 potently inhibits FAK autophosphorylation at the Y397 site across diverse cancer models:
Mechanistically, Y397 suppression inactivates the FAK-SRC complex, leading to downstream inhibition of:
Table 2: Efficacy of BI 853520 in 3D Tumor Models
Cancer Type | Model | BI 853520 Concentration | Effect |
---|---|---|---|
Ovarian Cancer | SKOV3 Spheroids | 1 µM | 90% pY397-FAK inhibition |
Mesothelioma | SPC212 Spheroids | 1 µM | >80% spheroid growth inhibition |
Prostate Cancer | PC-3 Soft Agar | 3 nM | EC50 for colony suppression |
Breast Cancer | Py2T-LT Matrigel | 10 nM | Complete invasion blockade |
Data compiled from [1] [2] [5].
BI 853520 disrupts integrin-mediated signaling, critical for tumor cell motility and metastasis:
These effects are attributed to:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3